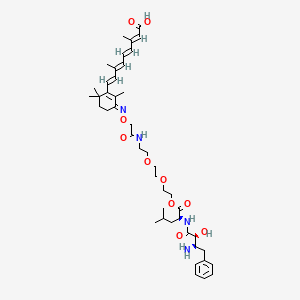

PROTAC CRABP-II Degrader-2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C44H64N4O10 |

|---|---|

Peso molecular |

809.0 g/mol |

Nombre IUPAC |

(2E,4E,6E,8E)-9-[(3E)-3-[2-[2-[2-[2-[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]oxyethoxy]ethoxy]ethylamino]-2-oxoethoxy]imino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C44H64N4O10/c1-30(2)26-38(47-42(53)41(52)36(45)28-34-14-9-8-10-15-34)43(54)57-25-24-56-23-22-55-21-20-46-39(49)29-58-48-37-18-19-44(6,7)35(33(37)5)17-16-31(3)12-11-13-32(4)27-40(50)51/h8-17,27,30,36,38,41,52H,18-26,28-29,45H2,1-7H3,(H,46,49)(H,47,53)(H,50,51)/b13-11+,17-16+,31-12+,32-27+,48-37+/t36-,38+,41+/m1/s1 |

Clave InChI |

LJDTZKKSXVIAPQ-FATAJGLMSA-N |

SMILES isomérico |

CC\1=C(C(CC/C1=N\OCC(=O)NCCOCCOCCOC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |

SMILES canónico |

CC1=C(C(CCC1=NOCC(=O)NCCOCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Origen del producto |

United States |

Foundational & Exploratory

The Dichotomous Role of Cellular Retinoic Acid-Binding Protein II (CRABP-II) in Cancer Progression and Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular Retinoic Acid-Binding Protein II (CRABP-II) is a small cytosolic protein that has emerged as a critical modulator of cancer cell pathophysiology. Traditionally known for its role in the canonical retinoic acid (RA) signaling pathway, recent evidence has unveiled a more complex, dual functionality of CRABP-II, encompassing both RA-dependent and -independent mechanisms. Its expression is frequently dysregulated in various malignancies, including breast, pancreatic, lung, and ovarian cancers, often correlating with poor prognosis and therapeutic resistance. This technical guide provides a comprehensive overview of the multifaceted functions of CRABP-II in cancer cells, detailing its involvement in key signaling pathways, its impact on cellular processes, and the experimental methodologies used to elucidate its roles. This document is intended to serve as a resource for researchers and drug development professionals investigating CRABP-II as a potential diagnostic marker and therapeutic target.

Introduction

Retinoids, metabolites of vitamin A, are potent regulators of cell growth, differentiation, and apoptosis.[1] Their biological effects are primarily mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Cellular Retinoic Acid-Binding Protein II (CRABP-II) is a key intracellular lipid-binding protein that binds to all-trans retinoic acid (RA) with high affinity.[2] Its canonical function involves the shuttling of RA from the cytoplasm to the nucleus, where it facilitates the transfer of RA to RARs, thereby enhancing the transcriptional activity of RA target genes.[2][3][4]

However, the role of CRABP-II in cancer is not monolithic. A growing body of research highlights its non-canonical, RA-independent functions, which are often mediated through protein-protein interactions.[5][6][7] This guide will delve into both facets of CRABP-II function, presenting quantitative data and detailed experimental protocols to provide a thorough understanding of its impact on cancer biology.

The Canonical Function of CRABP-II: A Positive Regulator of RA Signaling

In its classical role, CRABP-II acts as a co-activator of RA-dependent transcription.[4] Upon binding RA, CRABP-II undergoes a conformational change that exposes a nuclear localization signal, leading to its translocation into the nucleus.[2] Within the nucleus, holo-CRABP-II directly interacts with apo-RAR, channeling RA to the receptor and sensitizing cells to RA-induced growth arrest and differentiation.[2]

Enhancement of RA-Mediated Gene Transcription

Ectopic expression of CRABP-II in breast cancer cells has been shown to significantly enhance the induction of RA target genes. For instance, in SC115 breast cancer cells, CRABP-II expression led to a 5-fold enhancement of RA-induced tissue transglutaminase and RARβ expression.[8] Similarly, in MDA-MB-231 cells, a 3-fold enhancement of a RA response element (RARE) reporter activation was observed.[8]

Sensitization of Cancer Cells to RA-Induced Growth Inhibition

The potentiation of RAR activity by CRABP-II translates to a heightened sensitivity of cancer cells to the anti-proliferative effects of RA.[2] Overexpression of CRABP-II in MCF-7 mammary carcinoma cells dramatically enhanced their sensitivity to RA-induced growth inhibition, while diminished expression rendered them resistant.[2]

The Non-Canonical Functions of CRABP-II: Beyond Retinoic Acid Transport

Recent studies have illuminated the RA-independent roles of CRABP-II in cancer, primarily through its interaction with the RNA-binding protein HuR.[5][6][7] This interaction stabilizes target mRNAs, leading to the upregulation of proteins involved in key cancer-related processes.

Regulation of mRNA Stability via HuR

CRABP-II can form a complex with HuR, which increases the affinity of HuR for AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, protecting them from degradation.[5] This mechanism has been shown to upregulate the expression of pro-oncogenic factors.

In pancreatic ductal adenocarcinoma (PDAC), the CRABP-II/HuR complex stabilizes the mRNA of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism.[5] This leads to increased cholesterol biosynthesis and accumulation in lipid rafts, which in turn enhances AKT survival signaling and promotes gemcitabine (B846) resistance.[5] The CRABP-II/HuR complex has also been implicated in stabilizing interleukin 8 (IL-8) mRNA, promoting cancer cell migration and invasion.[5]

Modulation of the Hippo Pathway in Breast Cancer

The function of CRABP-II can be context-dependent, particularly in relation to the estrogen receptor (ER) status in breast cancer.[9][10] In ER-positive breast cancer cells, CRABP-II interacts with and stabilizes the Lats1 kinase, a core component of the tumor-suppressive Hippo pathway, thereby inhibiting invasion and metastasis.[9] Conversely, in ER-negative breast cancer cells, the CRABP-II-Lats1 interaction promotes the ubiquitination and degradation of Lats1, leading to inactivation of the Hippo pathway and enhanced metastasis.[9]

CRABP-II in Different Cancer Types: A Diverse Landscape

The expression and function of CRABP-II vary significantly across different cancer types, highlighting its complex and context-specific roles in tumorigenesis.

| Cancer Type | CRABP-II Expression | Reported Functions | Key Signaling Pathways |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Overexpressed[4][5] | Promotes drug resistance, migration, and invasion.[5] | CRABP-II/HuR/SREBP-1c/AKT[5] |

| Breast Cancer | Variable (ER-dependent)[9] | ER+: Suppresses invasion and metastasis. ER-: Promotes invasion and metastasis.[9] | Hippo Pathway[9] |

| Non-Small Cell Lung Cancer (NSCLC) | Elevated[11][12] | Promotes metastasis and lipid droplet accumulation.[11] | Downregulation of PLAAT4[11] |

| Glioblastoma (GBM) | Predominantly cytoplasmic[13] | Associated with poor prognosis; knockdown reduces proliferation.[13] | Attenuates RA-induced RAR activation[13] |

| Wilms Tumor | Overexpressed[14] | Correlates with MycN expression.[14] | MycN signaling[14] |

| Ovarian Cancer | Upregulated[4] | Associated with tumor grade and stage.[12] | - |

Signaling Pathways Involving CRABP-II

Canonical RA Signaling Pathway

Caption: Canonical RA signaling pathway mediated by CRABP-II.

Non-Canonical HuR-Mediated mRNA Stabilization Pathway

Caption: Non-canonical CRABP-II/HuR-mediated mRNA stabilization pathway.

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of CRABP-II

This protocol describes the generation of CRABP-II knockout cell lines using the CRISPR/Cas9 system, as referenced in studies on pancreatic cancer.[5]

-

gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting a conserved region of the CRABP2 gene. Clone the annealed sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).

-

Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Lentiviral Transduction: Harvest the lentiviral particles and transduce the target cancer cells (e.g., Panc-1).

-

Selection and Clonal Isolation: Select transduced cells with puromycin. Isolate single-cell clones by limiting dilution.

-

Validation: Screen for CRABP-II knockout by Western blotting and confirm genomic editing by Sanger sequencing of the targeted locus.

Cell Viability and Drug Sensitivity Assay (MTT Assay)

This protocol is used to assess the impact of CRABP-II expression on cell proliferation and sensitivity to chemotherapeutic agents like gemcitabine.[2][5]

-

Cell Seeding: Seed cancer cells (e.g., wild-type and CRABP-II knockout) in 96-well plates at a density of 5,000 cells per well.

-

Drug Treatment: After 24 hours, treat the cells with a serial dilution of the chemotherapeutic agent (e.g., gemcitabine) for 72 hours.

-

MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine drug sensitivity.

Co-immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to validate the interaction between CRABP-II and other proteins, such as HuR or Lats1.[5][9]

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-CRABP-II) or an isotype control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the proteins from the beads and analyze the eluates by Western blotting using antibodies against the putative interacting partner (e.g., anti-HuR).

In Vivo Tumor Xenograft Model

This protocol is used to assess the effect of CRABP-II on tumor growth and metastasis in a living organism.[9][11]

-

Cell Preparation: Harvest cancer cells expressing different levels of CRABP-II (e.g., knockdown or overexpression) and resuspend them in a suitable medium (e.g., Matrigel/PBS mixture).

-

Subcutaneous or Orthotopic Injection: For tumor growth studies, inject the cells subcutaneously into the flanks of immunodeficient mice (e.g., nude mice). For metastasis studies, inject the cells into the tail vein (for lung metastasis) or orthotopically into the relevant organ.

-

Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for histological analysis, immunohistochemistry, and Western blotting. For metastasis studies, examine relevant organs for metastatic nodules.

CRABP-II as a Therapeutic Target

The multifaceted roles of CRABP-II in promoting cancer progression and drug resistance make it an attractive therapeutic target.[1] Several strategies are being explored to modulate CRABP-II activity.

-

CRABP-II Inhibitors: Small molecules that bind to the RA-binding pocket of CRABP-II can prevent it from shuttling RA to the nucleus, thereby inhibiting the canonical RA signaling pathway in cancer cells where it is pro-tumorigenic.[1]

-

Targeted Protein Degradation: Compounds like SNIPER-11, which induce the specific degradation of CRABP-II, have shown promise in overcoming drug resistance in pancreatic cancer models.[5] SNIPER-11 consists of an RA analog that binds to CRABP-II and a ligand for an E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of CRABP-II.[5]

Conclusion and Future Directions

CRABP-II is a pivotal protein in cancer biology with a complex and often contradictory role that is highly dependent on the cellular context and tumor type. Its canonical function as a facilitator of RA signaling can be tumor-suppressive in some contexts, while its non-canonical, RA-independent activities, particularly its interaction with HuR, often promote pro-oncogenic phenotypes. This dual functionality underscores the importance of a thorough understanding of the specific molecular mechanisms at play in different cancers before targeting CRABP-II therapeutically.

Future research should focus on:

-

Elucidating the full spectrum of CRABP-II's interacting partners and downstream targets in various cancers.

-

Developing more specific and potent inhibitors and degraders of CRABP-II.

-

Identifying reliable biomarkers to predict which patients are most likely to benefit from CRABP-II-targeted therapies.

A deeper understanding of the intricate network of interactions and signaling pathways regulated by CRABP-II will be crucial for the successful translation of this knowledge into effective cancer therapies.

References

- 1. What are CRABP2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Direct Channeling of Retinoic Acid between Cellular Retinoic Acid-Binding Protein II and Retinoic Acid Receptor Sensitizes Mammary Carcinoma Cells to Retinoic Acid-Induced Growth Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functions of CRABP2 in tumorigenesis and progression [manu41.magtech.com.cn]

- 4. CRABP-II is a highly sensitive and specific diagnostic molecular marker for pancreatic ductal adenocarcinoma in distinguishing from benign pancreatic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular Retinoic Acid-binding Protein 2 Inhibits Tumor Growth by Two Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. CRABP2 regulates invasion and metastasis of breast cancer through hippo pathway dependent on ER status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CRABP2 promotes metastasis and lipid droplet accumulation in non-small cell lung cancer by downregulating PLAAT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prognostic role of CRABP2 in lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Association between cytoplasmic CRABP2, altered retinoic acid signaling and poor prognosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of CRABP-II expression by MycN in Wilms tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to IAP-based PROTACs for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing IAPs for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[2] While much of the initial focus has been on recruiting E3 ligases like VHL and Cereblon, the Inhibitor of Apoptosis (IAP) family of proteins presents a compelling alternative with unique mechanistic features.[1][3]

IAP proteins, including c-IAP1, c-IAP2, and XIAP, are characterized by the presence of one to three baculoviral IAP repeat (BIR) domains and a C-terminal RING domain, which confers E3 ligase activity.[3] They are key regulators of apoptosis and cellular signaling.[3] IAP-based PROTACs, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), leverage the E3 ligase function of IAPs to degrade specific target proteins.[2][3] This guide provides a comprehensive technical overview of the core principles, methodologies, and applications of IAP-based PROTACs.

Mechanism of Action

The mechanism of IAP-based PROTACs involves the formation of a key ternary complex comprising the PROTAC, the target protein, and an IAP E3 ligase (typically cIAP1 or XIAP).[2][3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. A key feature of some IAP-recruiting ligands is their ability to induce auto-ubiquitination and subsequent degradation of the IAP itself, which can contribute to the overall cellular effect, such as activating TNF signaling-dependent cell death.[4] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in further catalytic cycles of degradation.[1][3]

digraph "IAP_PROTAC_Mechanism" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of IAP-based PROTACs", splines=ortho, rankdir=LR];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=2];

edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=2];

// Nodes

PROTAC [label="IAP-based PROTAC", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

POI [label="Protein of Interest (POI)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

IAP [label="IAP E3 Ligase\n(e.g., cIAP1)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

Ternary_Complex [label="POI-PROTAC-IAP\nTernary Complex", shape=Mdiamond, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

E2 [label="E2-Ub", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

Ub_POI [label="Poly-ubiquitinated POI", fillcolor="#4285F4", style="filled,diagonals", fontcolor="#FFFFFF"];

Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];

Degradation [label="Degraded Peptides", shape=plaintext, fontcolor="#202124"];

// Edges

PROTAC -> Ternary_Complex [arrowhead=none, color="#202124"];

POI -> Ternary_Complex [arrowhead=none, color="#202124"];

IAP -> Ternary_Complex [arrowhead=none, color="#202124"];

Ternary_Complex -> Ub_POI [label="Ubiquitination", color="#EA4335"];

E2 -> Ternary_Complex [label="Ub", color="#34A853"];

Ub_POI -> Proteasome [label="Recognition", color="#202124"];

Proteasome -> Degradation [label="Degradation", color="#5F6368"];

Ternary_Complex -> PROTAC [label="Release & Recycle", style=dashed, color="#FBBC05"];

}

General PROTAC Development Workflow

Ternary Complex Formation Assay (AlphaLISA)

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[5][]

-

Principle : Donor and acceptor beads are coated with antibodies or tags that recognize the POI and the E3 ligase, respectively. When a ternary complex forms in the presence of the PROTAC, the beads are brought into close proximity. Upon excitation of the donor bead, a singlet oxygen is generated, which excites the acceptor bead, leading to light emission. The signal is proportional to the amount of ternary complex formed.[5]

-

Methodology :

-

Reagent Preparation : Prepare tagged recombinant POI and IAP E3 ligase proteins. Select appropriate AlphaLISA donor and acceptor beads (e.g., anti-tag antibodies). Prepare a serial dilution of the IAP-based PROTAC.

-

Assay Setup : In a microplate, combine the POI, IAP E3 ligase, and varying concentrations of the PROTAC in an optimized assay buffer.[7]

-

Incubation : Incubate the mixture to allow for ternary complex formation (typically 30-60 minutes at room temperature).

-

Bead Addition : Add the AlphaLISA donor and acceptor beads to the wells.

-

Second Incubation : Incubate in the dark to allow for bead-protein binding (typically 60 minutes at room temperature).

-

Detection : Read the plate on an AlphaLISA-compatible plate reader. The resulting data often shows a "hook effect," where the signal decreases at very high PROTAC concentrations due to the formation of binary complexes.[5]

In Vitro Ubiquitination Assay

This assay directly measures the ability of the IAP-based PROTAC to induce the ubiquitination of the target protein in a cell-free system.[8]

-

Principle : The assay reconstitutes the key components of the ubiquitination cascade (E1, E2, E3, ubiquitin, and ATP) in the presence of the POI and the PROTAC. The ubiquitination of the POI is then detected, typically by Western blot.[8]

-

Methodology :

-

Reaction Setup : In a microcentrifuge tube on ice, combine the following components in a reaction buffer:

-

Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 60-120 minutes) to allow the ubiquitination reaction to proceed.

-

Quenching : Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

SDS-PAGE and Western Blot :

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an antibody specific to the POI to visualize a ladder of higher molecular weight bands corresponding to the poly-ubiquitinated protein. If biotin-ubiquitin was used, a streptavidin-HRP conjugate can be used for detection.[8]

Cellular Protein Degradation Assay (Western Blot)

Western blotting is the gold standard for quantifying the reduction in cellular protein levels following PROTAC treatment.

-

Principle : Cells are treated with the IAP-based PROTAC for a specific duration. Cell lysates are then prepared, and the level of the target protein is quantified by immunoblotting and normalized to a loading control.

-

Methodology :

-

Cell Treatment : Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the IAP-based PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody against the POI overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Detection and Analysis : Apply a chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Live-Cell Ubiquitination and Ternary Complex Assays (NanoBRET™)

NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology allows for the real-time monitoring of ternary complex formation and target ubiquitination in living cells.[10][11]

-

Principle :

-

Ternary Complex Formation : The target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase (or a component) is fused to a HaloTag® protein that is labeled with a fluorescent ligand (acceptor). PROTAC-induced proximity brings the donor and acceptor close enough for energy transfer to occur.[12][13]

-

Ubiquitination : The target protein is fused to NanoLuc®, and ubiquitin is fused to the HaloTag®-acceptor. PROTAC-induced ubiquitination of the target results in BRET.[10][13]

-

Methodology :

-

Cell Preparation : Co-express the NanoLuc®-POI fusion and the HaloTag®-IAP (or HaloTag®-Ubiquitin) fusion in cells (e.g., HEK293).

-

Labeling and Substrate Addition : Add the HaloTag® fluorescent ligand to label the acceptor protein and the NanoLuc® substrate to the cell medium.

-

PROTAC Treatment : Add the IAP-based PROTAC at various concentrations.

-

BRET Measurement : Measure the donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm) over time using a BRET-compatible plate reader.

-

Data Analysis : Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates ternary complex formation or ubiquitination.[10]

IAP Signaling and Therapeutic Implications

IAPs are central nodes in the regulation of apoptosis and NF-κB signaling. By targeting IAPs, SNIPERs can have dual effects: degradation of the POI and modulation of apoptosis pathways. The degradation of cIAP1/2 by SMAC mimetic-based PROTACs can sensitize cancer cells to TNF-α-induced apoptosis, providing a potential synergistic anti-cancer effect.

```dot

digraph "IAP_Signaling_Pathway" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Simplified IAP Signaling and PROTAC Intervention", splines=ortho];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=2];

edge [fontname="Arial", fontsize=10, arrowhead=normal, penwidth=2];

// Nodes

TNFa [label="TNFα", fillcolor="#FBBC05", fontcolor="#202124"];

TNFR1 [label="TNFR1", fillcolor="#F1F3F4", fontcolor="#202124"];

ComplexI [label="Complex I\n(RIPK1, TRAF2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

cIAP1 [label="cIAP1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"];

NFkB [label="NF-κB Activation\n(Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Casp8 [label="Caspase-8", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Apoptosis [label="Apoptosis", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

PROTAC [label="IAP-based PROTAC\n(SNIPER)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges

TNFa -> TNFR1 [color="#202124"];

TNFR1 -> ComplexI [color="#202124"];

ComplexI -> cIAP1 [label="recruits", style=dashed, color="#5F6368"];

cIAP1 -> NFkB [label="K63-Ub\n(Activation)", color="#34A853"];

cIAP1 -> Casp8 [label="Inhibition", color="#EA4335", arrowhead=tee];

Casp8 -> Apoptosis [label="Activation", color="#4285F4"];

PROTAC -> cIAP1 [label="Induces\nDegradation", color="#EA4335"];

}

References

- 1. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 2. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 7. SLAS2024 [slas2024.eventscribe.net]

- 8. benchchem.com [benchchem.com]

- 9. docs.abcam.com [docs.abcam.com]

- 10. promega.com [promega.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery and Synthesis of PROTAC CRABP-II Degrader-2: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of PROTAC CRABP-II Degrader-2, a pioneering molecule in the field of targeted protein degradation. This degrader, first described by Itoh et al. in 2010, represents a class of molecules termed Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) and is foundational to the development of cIAP1-recruiting PROTACs.[1] For the purposes of this guide, this compound is identified as compound 4b from this seminal publication.

Introduction to CRABP-II and Targeted Degradation

Cellular Retinoic Acid-Binding Protein II (CRABP-II) is a key intracellular protein that binds to all-trans retinoic acid (ATRA) with high affinity.[1] It facilitates the transport of ATRA from the cytoplasm to the nucleus, where it modulates the activity of Retinoic Acid Receptors (RARs), thereby influencing gene transcription related to cell growth, differentiation, and migration.[1] Given its role in these fundamental cellular processes, CRABP-II has been identified as a therapeutic target in various diseases, including cancer.

Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's own ubiquitin-proteasome system to induce the target's complete degradation. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This tripartite complex formation leads to the ubiquitination of the POI and its subsequent destruction by the proteasome.

This compound was designed to specifically target CRABP-II for degradation by recruiting the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase.[1]

Mechanism of Action

This compound operates by inducing the proximity between CRABP-II and the E3 ligase cIAP1. The molecule itself is a conjugate of ATRA, which serves as the CRABP-II binding ligand, and methyl bestatin (B1682670) (MeBS), a known ligand for the BIR3 domain of cIAP1.[1]

The process unfolds as follows:

-

Ternary Complex Formation : The degrader simultaneously binds to CRABP-II (via its ATRA moiety) and cIAP1 (via its methyl bestatin moiety), forming a key POI-PROTAC-E3 ligase ternary complex.

-

Ubiquitination : Within this complex, cIAP1, acting as the E3 ligase, facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of CRABP-II.

-

Proteasomal Degradation : The poly-ubiquitinated CRABP-II is then recognized by the 26S proteasome, which leads to its unfolding and degradation.

-

Catalytic Cycle : The PROTAC molecule is released after degradation and can participate in further cycles of degradation.

Mechanism of Action Diagram

Caption: Workflow of CRABP-II degradation mediated by this compound.

Quantitative Data

The seminal study by Itoh et al. demonstrated the potent and specific degradation of CRABP-I and CRABP-II. The data below is summarized from their findings on the efficacy of compound 4b (this compound).

| Parameter | Cell Line | Target Protein | Value | Notes |

| Degradation | HeLa | CRABP-I | >50% reduction at 1 µM after 24h | Specific degradation observed. |

| Degradation | HeLa | CRABP-II | >50% reduction at 1 µM after 24h | Specific degradation observed. |

| Functional Activity | IMR-32 | N/A | Inhibition of cell migration | Observed at 1 µM after 48h. |

Note: Precise DC50 and Dmax values were not explicitly provided in the initial publication. The data reflects the observed percentage of degradation at the specified concentration and time point.

Experimental Protocols

Synthesis of this compound (Compound 4b)

The synthesis involves the conjugation of methyl bestatin (MeBS) with all-trans retinoic acid (ATRA) via a polyethylene (B3416737) glycol (PEG) linker. The following is a summary of the likely synthetic route based on the original publication.

Synthetic Workflow Diagram

Caption: General synthetic workflow for this compound.

Protocol:

-

Synthesis of MeBS-Linker Intermediate:

-

To a solution of methyl bestatin (MeBS) in a suitable solvent (e.g., DMF), add an appropriate amine-terminated PEG linker with a protected carboxylic acid group.

-

Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

Work up the reaction and purify the resulting MeBS-linker intermediate by column chromatography.

-

Deprotect the carboxylic acid group to yield the final intermediate.

-

-

Final Coupling to ATRA:

-

Activate the carboxylic acid of all-trans retinoic acid (ATRA) using a coupling agent (e.g., HBTU) in a suitable solvent.

-

Add the MeBS-linker intermediate with its free amine group to the activated ATRA solution.

-

Add a base (e.g., DIPEA) and stir the reaction at room temperature, protected from light, until completion.

-

Purify the final product, this compound, by preparative HPLC to yield the desired compound.

-

Note: This is a generalized protocol. For precise stoichiometry, reaction times, and purification conditions, consultation of the original publication by Itoh et al. (2010) is recommended.

Western Blotting for CRABP-II Degradation

Objective: To quantify the reduction in cellular CRABP-II levels following treatment with the degrader.

-

Cell Culture and Treatment:

-

Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO as a vehicle control.

-

Incubate the cells for a specified time period (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against CRABP-II (e.g., rabbit anti-CRABP-II) overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize CRABP-II levels to the loading control.

-

Cell Migration (Wound Healing) Assay

Objective: To assess the functional impact of CRABP-II degradation on cancer cell migration.

-

Cell Seeding:

-

Seed IMR-32 neuroblastoma cells in a 6-well plate and grow them to form a confluent monolayer.

-

-

Creating the "Wound":

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Gently wash the well with PBS to remove detached cells and debris.

-

-

Treatment:

-

Replace the PBS with fresh culture medium containing either this compound (e.g., 1 µM) or DMSO as a control.

-

-

Imaging and Analysis:

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope.

-

Ensure the same field of view is imaged at each time point.

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial scratch area to quantify cell migration.

-

Conclusion

This compound (compound 4b) stands as a landmark molecule in the development of targeted protein degradation. It successfully demonstrated that the recruitment of the E3 ligase cIAP1 could be harnessed to induce the specific degradation of a non-native target, CRABP-II. The synthesis and biological evaluation of this molecule provided a crucial proof-of-concept for the SNIPER technology and paved the way for the development of a new class of therapeutics targeting previously challenging proteins. The protocols and data presented herein provide a foundational guide for researchers aiming to work with or build upon this important chemical tool.

References

The Structural Basis of CRABP-II Targeting by a PROTAC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide delves into the core principles and structural underpinnings of PROTACs developed to target Cellular Retinoic Acid-Binding Protein II (CRABP-II), a protein implicated in various pathologies, including cancer. By recruiting the E3 ubiquitin ligase cIAP1, these PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers), induce the ubiquitination and subsequent proteasomal degradation of CRABP-II. This document provides a comprehensive overview of the mechanism of action, a summary of the key chemical structures, and detailed experimental protocols relevant to the study of these molecules. While a definitive crystal structure of the CRABP-II:PROTAC:cIAP1 ternary complex remains to be elucidated, this guide synthesizes the available data to provide a robust framework for understanding and advancing this promising therapeutic strategy.

Introduction: The PROTAC Approach to Targeting CRABP-II

Cellular Retinoic Acid-Binding Protein II (CRABP-II) is a small cytosolic protein responsible for binding and transporting retinoic acid (RA) to the nucleus, where it modulates the activity of retinoic acid receptors (RARs).[1] Overexpression of CRABP-II is associated with several cancers, where it can promote cell migration, invasion, and drug resistance.[2] Traditional therapeutic approaches have focused on inhibiting protein function. However, the PROTAC technology offers an alternative "knockdown" strategy by inducing the selective degradation of the target protein.

The PROTACs targeting CRABP-II are heterobifunctional molecules composed of three key components:

-

A warhead that binds to the target protein, CRABP-II. In this case, all-trans retinoic acid (ATRA) serves as a high-affinity ligand.[3]

-

An E3 ligase-recruiting ligand . The pioneering work in this area utilized derivatives of methyl bestatin (B1682670) (MeBS) and other IAP antagonists to recruit the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), which possesses E3 ubiquitin ligase activity.[3][4]

-

A flexible linker that connects the warhead and the E3 ligase ligand, enabling the formation of a productive ternary complex.

The formation of this CRABP-II:PROTAC:cIAP1 ternary complex is the critical event that initiates the degradation process.[3] It brings CRABP-II into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of CRABP-II. The resulting polyubiquitin (B1169507) chain acts as a signal for recognition and degradation by the 26S proteasome.[5]

Mechanism of Action: A Step-by-Step Pathway

The PROTAC-mediated degradation of CRABP-II follows a catalytic cycle, where a single PROTAC molecule can induce the degradation of multiple target protein molecules. The process can be broken down into the following key steps:

-

Binary Complex Formation : The PROTAC binds to both CRABP-II and the cIAP1 E3 ligase in independent equilibria.

-

Ternary Complex Formation : The binary complexes associate to form the key CRABP-II:PROTAC:cIAP1 ternary complex. The stability and conformation of this complex are crucial for efficient degradation.

-

Ubiquitination : Within the ternary complex, cIAP1 catalyzes the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to CRABP-II. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation : The polyubiquitinated CRABP-II is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

PROTAC Recycling : The PROTAC molecule is released and can bind to another CRABP-II and cIAP1, initiating another round of degradation.

Key Molecules and Quantitative Data

The initial development of CRABP-II degraders by Itoh et al. focused on "SNIPER" molecules that utilized methyl bestatin (MeBS) as the cIAP1-recruiting ligand.[3] A key example from this work is compound 4b (also referred to as SNIPER(CRABP)-11). Further refinement led to amide-based SNIPERs, such as SNIPER-4 , which showed improved selectivity by not inducing self-degradation of cIAP1.[4]

Table 1: Chemical Structures of Key CRABP-II PROTACs

| Compound Name | Warhead (CRABP-II Ligand) | E3 Ligase Ligand (cIAP1) | Linker Type | Reference |

| SNIPER(CRABP)-11 (4b) | All-trans retinoic acid (ATRA) | Methyl Bestatin (MeBS) | PEG-based (ester linkage) | [3] |

| SNIPER-4 | All-trans retinoic acid (ATRA) | Bestatin derivative | PEG-based (amide linkage) | [4] |

Table 2: In Vitro Degradation of CRABP-II (Quantitative data extracted from Western Blot analysis in primary literature)

| Compound | Cell Line | Concentration (µM) | Treatment Time (h) | Remaining CRABP-II (%) | Reference |

| SNIPER(CRABP)-11 (4b) | HeLa | 1 | 24 | ~20% | [3] |

| SNIPER-4 | HeLa | 1 | 24 | ~10% | [4] |

Table 3: Biophysical Characterization of Binary and Ternary Complexes (Hypothetical Data) (This table serves as a template for data that would be obtained from ITC or SPR experiments. Specific values for CRABP-II PROTACs are not currently published.)

| Interaction | Technique | Kd (nM) | Cooperativity (α) | Reference |

| PROTAC with CRABP-II | ITC / SPR | Data not available | N/A | |

| PROTAC with cIAP1 | ITC / SPR | Data not available | N/A | |

| CRABP-II:PROTAC:cIAP1 | ITC / SPR | Data not available | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity and mechanism of CRABP-II targeting PROTACs. These protocols are based on the methods described in the primary literature and general best practices for PROTAC research.[3][4][6]

Co-Immunoprecipitation to Confirm Ternary Complex Formation

This assay is used to verify that the PROTAC can physically bridge CRABP-II and cIAP1 in a cellular context.

Protocol:

-

Cell Culture and Treatment: Culture HeLa or other CRABP-II expressing cells to 70-80% confluency. Treat cells with the desired concentration of the CRABP-II PROTAC (e.g., 1 µM) or DMSO as a vehicle control for 4-6 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing immunoprecipitation (IP) buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C. Incubate the pre-cleared lysate with a primary antibody against CRABP-II overnight at 4°C with gentle rotation.

-

Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both CRABP-II (to confirm successful pulldown) and cIAP1 (to detect co-immunoprecipitation).

Western Blotting for CRABP-II Degradation

This is the primary method to quantify the extent of target protein degradation in cells.

Protocol:

-

Cell Plating and Treatment: Plate cells (e.g., HeLa) in 6-well plates. The next day, treat the cells with a dose-response of the PROTAC (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Protein Extraction: Wash the cells with PBS and lyse them directly in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil for 5 minutes. Separate the proteins on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for CRABP-II overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using a digital imager. Quantify the band intensities using image analysis software. Normalize the CRABP-II band intensity to a loading control (e.g., GAPDH or β-actin) to determine the percentage of remaining protein relative to the vehicle-treated control.

Isothermal Titration Calorimetry (ITC) for Biophysical Characterization

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of an interaction. This is the gold standard for characterizing the binary and ternary complex interactions.

General Protocol (for Ternary Complex):

-

Protein and Compound Preparation: Purify recombinant human CRABP-II and the relevant binding domain of cIAP1. Prepare all proteins and the PROTAC in the same matched dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Instrument Setup: Thoroughly clean the ITC instrument (e.g., MicroCal PEAQ-ITC) and set the experimental temperature (e.g., 25°C).

-

Sample Loading: Load the cIAP1 protein (e.g., 10-20 µM) mixed with a saturating concentration of the PROTAC (e.g., 20-40 µM) into the sample cell. Load the CRABP-II protein (e.g., 100-200 µM) into the titration syringe.

-

Titration: Perform a series of small, timed injections of the CRABP-II solution into the sample cell while monitoring the heat change.

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the titrant. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd of the ternary complex, ΔH, and stoichiometry. The cooperativity factor (α) can be calculated by comparing the ternary Kd to the binary Kd values.

Conclusion and Future Directions

The development of PROTACs that selectively target CRABP-II for degradation via the cIAP1 E3 ligase represents a significant advancement in chemical biology and drug discovery. The foundational work has demonstrated clear proof-of-concept, showing that these molecules can induce the formation of a productive ternary complex in cells, leading to efficient and specific degradation of CRABP-II.

However, the full potential of this approach is yet to be realized. The most critical next step is the elucidation of the high-resolution three-dimensional structure of the CRABP-II:PROTAC:cIAP1 ternary complex. Such a structure would provide invaluable atomic-level insights into the protein-protein and protein-ligand interactions that stabilize the complex, paving the way for rational, structure-based design of next-generation degraders with improved potency, selectivity, and drug-like properties. Comprehensive biophysical characterization using techniques like ITC and SPR is also essential to build a complete picture of the structure-activity relationships and to understand the role of binding kinetics and cooperativity in driving efficient degradation. As these data become available, the path toward clinical translation for CRABP-II-targeting PROTACs will become significantly clearer.

References

- 1. Direct Channeling of Retinoic Acid between Cellular Retinoic Acid-Binding Protein II and Retinoic Acid Receptor Sensitizes Mammary Carcinoma Cells to Retinoic Acid-Induced Growth Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC CRABP-II Degrader-3(Mercachem BV) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of CRABP-II Degradation in Oncology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular Retinoic Acid Binding Protein-II (CRABP-II) is a small cytosolic protein that plays a crucial role in mediating the biological effects of retinoic acid (RA), a metabolite of vitamin A essential for cellular growth, differentiation, and apoptosis.[1][2] While its canonical function involves the transport of RA to the nucleus to activate retinoic acid receptors (RARs), emerging evidence has unveiled a more complex and multifaceted role for CRABP-II in cancer biology.[1][3] Aberrant expression of CRABP-II has been documented in a variety of malignancies, including pancreatic, breast, lung, and ovarian cancers, where it can contribute to tumor progression, drug resistance, and poor prognosis.[1][2][4][5]

This technical guide provides an in-depth overview of the therapeutic potential of targeting CRABP-II in oncology, with a specific focus on the strategy of targeted protein degradation. We will explore the dual signaling roles of CRABP-II in cancer, present the preclinical evidence for the efficacy of CRABP-II degraders, and provide detailed protocols for key experimental assays used in this field of research.

The Dual Signaling Roles of CRABP-II in Cancer

CRABP-II influences cancer cell pathophysiology through two distinct signaling pathways: a canonical, RA-dependent pathway and a non-canonical, RA-independent pathway.

Canonical RA-Dependent Pathway: A Positive Regulator of RAR Signaling

In the canonical pathway, CRABP-II binds to all-trans retinoic acid (atRA) in the cytoplasm and facilitates its translocation into the nucleus.[1][2] Once in the nucleus, the CRABP-II/atRA complex directly interacts with Retinoic Acid Receptors (RARs), which are ligand-activated transcription factors.[6] This "channeling" of atRA to RAR enhances the transcriptional activity of RAR, leading to the expression of target genes that are often involved in cell differentiation and growth arrest.[6] In some contexts, this pathway can have anti-tumorigenic effects.

Non-Canonical RA-Independent Pathway: A Modulator of mRNA Stability

Recent studies have revealed a novel, RA-independent function of CRABP-II that is particularly relevant in the context of cancer. CRABP-II can interact with the RNA-binding protein HuR, a member of the ELAV-like family of proteins that binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of many mRNAs.[1][3] The formation of the CRABP-II/HuR complex enhances the stability of target mRNAs, many of which encode for proteins involved in cell proliferation, survival, and metastasis, such as IL-8 and SREBP-1c.[1][3] This stabilization leads to increased protein expression, thereby promoting cancer progression and drug resistance.[1]

Therapeutic Strategy: Targeted Degradation of CRABP-II

Given the pro-tumorigenic roles of CRABP-II in various cancers, its targeted degradation presents a promising therapeutic strategy. One innovative approach to achieve this is through the use of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs).

Mechanism of Action of CRABP-II Degraders

SNIPERs are heterobifunctional molecules that consist of a ligand for the target protein (in this case, a derivative of retinoic acid for CRABP-II) and a ligand for an E3 ubiquitin ligase, such as the cellular inhibitor of apoptosis protein 1 (cIAP1), connected by a linker.[1] The SNIPER molecule simultaneously binds to CRABP-II and cIAP1, forming a ternary complex.[1] This proximity induces the E3 ligase to ubiquitinate CRABP-II, marking it for degradation by the proteasome.[1] This event-driven pharmacology allows for the catalytic degradation of the target protein, which can be more effective than traditional occupancy-based inhibition.[1]

Preclinical Efficacy of CRABP-II Degraders

The CRABP-II degrader SNIPER-11 has demonstrated significant anti-tumor activity in preclinical models of pancreatic ductal adenocarcinoma (PDAC), a cancer type where CRABP-II is highly overexpressed.[1]

In Vitro Efficacy

In PDAC cell lines, SNIPER-11 effectively induces the degradation of CRABP-II, leading to increased apoptosis and sensitization to chemotherapy.[1]

| Cell Line | Treatment | Concentration | Effect | Reference |

| Panc-1 | SNIPER-11 | Not Specified | Effective CRABP-II Degradation | [1] |

| BxPC3 | SNIPER-11 | Not Specified | Effective CRABP-II Degradation | [1] |

| BxPC3-GR | Gemcitabine | IC50 = 1.8 µM - 4.7 µM | Gemcitabine Resistance | [1] |

| BxPC3-GR | CRABP-II Knockout | - | Resensitization to Gemcitabine | [1] |

In Vivo Efficacy

In patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of PDAC, SNIPER-11 demonstrated potent anti-tumor activity, both as a single agent and in combination with gemcitabine.[1]

| Model | Treatment | Dosage | Outcome | Reference |

| PDX | SNIPER-11 | Not Specified | Significant Tumor Growth Inhibition | [1] |

| PDX | SNIPER-11 | Not Specified | Decreased Ki67, Increased Necrosis | [1] |

| CDX (Gemcitabine-Resistant) | SNIPER-11 + Gemcitabine | Not Specified | Profound Tumor Regression | [1] |

Key Experimental Protocols

The following are detailed protocols for key experiments commonly used to investigate the therapeutic potential of CRABP-II degradation.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells to be tested

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treat the cells with various concentrations of the CRABP-II degrader or control vehicle for the desired time period (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate on a shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control-treated cells.

Western Blot for CRABP-II Detection

This technique is used to detect and quantify the levels of CRABP-II protein in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against CRABP-II (e.g., rabbit polyclonal)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse cells or tissues in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CRABP-II antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Luciferase Reporter Assay for RAR Activation

This assay is used to measure the transcriptional activity of RAR in response to RA or other stimuli.

Materials:

-

HEK293T or other suitable cells

-

RARE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Dual-luciferase assay system

-

Luminometer

Protocol:

-

Co-transfect cells with the RARE-luciferase reporter plasmid and the control plasmid.

-

After 24 hours, treat the cells with RA in the presence or absence of a CRABP-II degrader.

-

Incubate for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Co-Immunoprecipitation (Co-IP) for CRABP-II/HuR Interaction

This technique is used to determine if CRABP-II and HuR physically interact within the cell.

Materials:

-

Cell lysate

-

Co-IP lysis buffer

-

Antibody against CRABP-II or HuR

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Protocol:

-

Lyse cells in Co-IP lysis buffer.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CRABP-II) overnight at 4°C.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the putative interaction partner (e.g., anti-HuR).

Conclusion and Future Directions

The degradation of CRABP-II represents a novel and promising therapeutic strategy for a range of cancers where this protein is overexpressed and contributes to disease progression. The dual roles of CRABP-II in both RA-dependent and -independent signaling pathways underscore its importance as a therapeutic target. Preclinical studies with CRABP-II degraders like SNIPER-11 have provided strong proof-of-concept for this approach, particularly in overcoming drug resistance in pancreatic cancer.

Future research should focus on:

-

Expanding the evaluation of CRABP-II degraders to other cancer types with high CRABP-II expression.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Identifying predictive biomarkers to select patients who are most likely to respond to CRABP-II-targeted therapies.

-

Investigating potential mechanisms of resistance to CRABP-II degradation.

The continued development of potent and selective CRABP-II degraders holds the potential to offer a new therapeutic avenue for patients with difficult-to-treat cancers.

References

- 1. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRABP-II is a highly sensitive and specific diagnostic molecular marker for pancreatic ductal adenocarcinoma in distinguishing from benign pancreatic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular retinoic acid-binding protein 2 inhibits tumor growth by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of CRABP2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 5. The prognostic gene CRABP2 affects drug sensitivity by regulating docetaxel-induced apoptosis in breast invasive carcinoma: A pan-cancer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct Channeling of Retinoic Acid between Cellular Retinoic Acid-Binding Protein II and Retinoic Acid Receptor Sensitizes Mammary Carcinoma Cells to Retinoic Acid-Induced Growth Arrest - PMC [pmc.ncbi.nlm.nih.gov]

The Takedown: An In-depth Technical Guide to SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, a powerful new modality has emerged: Specific and Nongenetic IAP-dependent Protein Erasers, or SNIPERs. This technology represents a significant leap forward in the field of targeted protein degradation (TPD), offering a novel strategy to eliminate disease-causing proteins that have long been considered "undruggable." Unlike traditional small molecule inhibitors that merely block a protein's function, SNIPERs are engineered to hijack the cell's own protein disposal machinery to completely remove the target protein.[1][2]

This technical guide provides a comprehensive overview of the core principles of SNIPER technology, from its fundamental mechanism of action to the experimental protocols required for its validation. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and apply this cutting-edge approach.

Core Concepts of SNIPER Technology

SNIPERs are heterobifunctional molecules, meaning they consist of three key components: a ligand that specifically binds to the protein of interest (POI), a ligand that recruits an Inhibitor of Apoptosis Protein (IAP), and a linker that connects the two.[1][3] IAPs, such as cIAP1, cIAP2, and XIAP, are a family of E3 ubiquitin ligases that play a crucial role in regulating apoptosis and cell survival.[1][4]

The fundamental principle of SNIPER technology is to induce proximity between the target protein and an IAP E3 ligase. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][3] A unique feature of SNIPERs is their ability to concurrently induce the degradation of the IAP E3 ligases themselves, which can be particularly advantageous in cancer therapy where IAPs are often overexpressed.[5]

Mechanism of Action: A Step-by-Step Breakdown

The SNIPER-mediated degradation of a target protein is a catalytic process that can be broken down into the following key steps:

-

Ternary Complex Formation: The SNIPER molecule simultaneously binds to the protein of interest (POI) and an IAP E3 ligase, forming a transient ternary complex. The nature and stability of this complex are critical for the efficiency of the subsequent steps.

-

Ubiquitination: Within the ternary complex, the IAP E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process results in the formation of a polyubiquitin (B1169507) chain, most commonly linked via lysine 48 (K48), which serves as a recognition signal for the proteasome.[3][6][7]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein quality control.

-

SNIPER Recycling: After inducing ubiquitination, the SNIPER molecule is released and can engage with another POI and E3 ligase, allowing it to act catalytically and degrade multiple copies of the target protein.

Quantitative Data on SNIPER Efficacy

The effectiveness of a SNIPER is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the SNIPER required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize the reported efficacy of various SNIPERs against different protein targets.

| SNIPER Name | Target Protein | IAP Ligand | POI Ligand | DC50 | Dmax | Cell Line | Reference |

| BCR-ABL Degraders | |||||||

| SNIPER(ABL)-019 | BCR-ABL | MV-1 | Dasatinib | 0.3 µM | - | - | [8] |

| SNIPER(ABL)-024 | BCR-ABL | LCL161 derivative | GNF5 | 5 µM | - | - | [9] |

| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | Dasatinib | 10 nM | >90% | K562 | [2][10] |

| SNIPER(ABL)-044 | BCR-ABL | Bestatin | HG-7-85-01 | 10 µM | - | - | [3] |

| SNIPER(ABL)-058 | BCR-ABL | LCL161 derivative | Imatinib | 10 µM | - | - | [3] |

| Estrogen Receptor α (ERα) Degraders | |||||||

| SNIPER(ER)-87 | ERα | LCL161 derivative | 4-hydroxytamoxifen | 3 nM | >95% | MCF-7 | [5][11][12][13] |

| Bromodomain-containing protein 4 (BRD4) Degraders | |||||||

| SNIPER(BRD)-1 | BRD4 | LCL161 derivative | (+)-JQ1 | ~100 nM | >90% | LNCaP | [14] |

Experimental Protocols

The development and validation of SNIPERs involve a series of key experiments to characterize their binding, degradation efficacy, and mechanism of action. Detailed protocols for these essential assays are provided below.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in the target protein levels following SNIPER treatment.

Materials:

-

Cell line expressing the target protein

-

SNIPER compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the SNIPER compound or DMSO for the desired time period (e.g., 24 hours).

-

Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Ubiquitination Assay

Objective: To detect the ubiquitination of the target protein induced by the SNIPER.

Materials:

-

Cell line expressing the target protein

-

SNIPER compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

-

Primary antibody against the target protein for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibody against ubiquitin (e.g., P4D1)

-

Other reagents for Western blotting as described above

Procedure:

-

Cell Treatment: Treat cells with the SNIPER compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.

-

Cell Lysis: Lyse the cells using a lysis buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with the primary antibody against the target protein to form an antibody-antigen complex. Add Protein A/G magnetic beads to pull down the complex.

-

Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binding proteins. Elute the immunoprecipitated proteins from the beads.

-

Western Blotting: Perform Western blotting on the eluted samples using a primary antibody against ubiquitin to detect the polyubiquitin chains on the target protein.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate the formation of the ternary complex (POI-SNIPER-IAP).

Materials:

-

Cell line expressing the target protein and IAP

-

SNIPER compound

-

Lysis buffer

-

Primary antibody against the target protein or IAP for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies against the POI, IAP, and a negative control protein for Western blotting

Procedure:

-

Cell Treatment and Lysis: Treat cells with the SNIPER compound and lyse as described above.

-

Immunoprecipitation: Perform immunoprecipitation using an antibody against either the POI or the IAP.

-

Washing and Elution: Wash the beads and elute the protein complexes.

-

Western Blotting: Analyze the eluted samples by Western blotting using antibodies against both the POI and the IAP. The presence of both proteins in the eluate indicates the formation of the ternary complex.

Visualizing the SNIPER Mechanism and Workflow

Signaling Pathway

Caption: The SNIPER-mediated protein degradation pathway.

Experimental Workflow

References

- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SNIPER(ER)-87 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. K48-linked ubiquitination and protein degradation regulate 53BP1 recruitment at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OncoSNIPER: Target selection platform [oncodesign.com]

- 10. docs.abcam.com [docs.abcam.com]

- 11. Ubiquitination Assay - Profacgen [profacgen.com]

- 12. news-medical.net [news-medical.net]

- 13. researchgate.net [researchgate.net]

- 14. assaygenie.com [assaygenie.com]

The Dual Role of CRABP-II: A Comprehensive Technical Guide to its Function as a Biomarker in Oncology

For Immediate Release

Cleveland, OH – Cellular Retinoic Acid Binding Protein-II (CRABP-II) is emerging as a pivotal player in the landscape of cancer biomarkers, exhibiting a complex and often contradictory role across various malignancies. This technical guide provides an in-depth analysis of CRABP-II's function as a biomarker in specific cancer types, designed for researchers, scientists, and drug development professionals. The document synthesizes current research on its expression, prognostic significance, and involvement in key signaling pathways, offering a valuable resource for advancing cancer diagnostics and therapeutics.

Executive Summary

Cellular Retinoic Acid Binding Protein-II (CRABP-II) is a small cytosolic protein responsible for binding and transporting retinoic acid (RA) to the nucleus, where it modulates gene transcription via retinoic acid receptors (RARs).[1] While its canonical role is in mediating the anti-proliferative effects of RA, recent studies have unveiled a more nuanced involvement of CRABP-II in cancer progression.[2][3] Its expression and function are highly context-dependent, varying significantly with tumor type and even subtype. This guide explores the multifaceted nature of CRABP-II, presenting quantitative data on its expression, detailed experimental protocols for its analysis, and visual representations of its signaling networks.

CRABP-II Expression and Prognostic Significance: A Cancer-Specific Overview

The expression of CRABP-II and its correlation with patient outcomes differ markedly across various cancers. In some malignancies, elevated CRABP-II is associated with a poor prognosis, while in others, it may have a protective role. This section summarizes the quantitative data on CRABP-II expression and its prognostic value in several key cancer types.

Lung Adenocarcinoma (LUAD)

In lung adenocarcinoma, elevated plasma levels of CRABP-II have been identified as a promising biomarker for early diagnosis and prognosis.[4]

| Parameter | Value | Cancer Type | Source |

| Mean Plasma Level (Stage IA LUAD) | 31.6587 ± 13.8541 ng/mL | Lung Adenocarcinoma | [4] |

| Mean Plasma Level (Healthy Control) | 13.9328 ± 5.5805 ng/mL | N/A | [4] |

| Diagnostic Sensitivity (Stage IA) | 70.98% | Lung Adenocarcinoma | [4] |

| Diagnostic Specificity (Stage IA) | 94.53% | Lung Adenocarcinoma | [4] |

| Area Under the Curve (AUC) | 0.839 | Lung Adenocarcinoma | [4] |